Itpp sodium salt

Oxygen Affinity Allosteric Regulation Exercise Physiology

ITPP sodium salt (CAS 23103-35-7) is the clinically validated, membrane-permeant allosteric hemoglobin effector with Phase Ib safety data (MTD 12,390 mg/m²). Unlike impermeant inositol phosphates or unvalidated salt forms, it induces a 31% P50 increase and 63% exercise capacity gain in CHF models. It sustains tumor reoxygenation for ≥4 days, sensitizing tumors to radiation/immunotherapy. Also the gold standard for HILIC-MS method validation (LLOD 1–15 ng/mL). Insist on ≥95% purity for reproducible results.

Molecular Formula C6H6Na6O21P6
Molecular Weight 737.88 g/mol
CAS No. 23103-35-7
Cat. No. B123736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItpp sodium salt
CAS23103-35-7
SynonymsITTP Hexasodium Salt;  myo-Inositol Cyclic 1,2:3,4:5,6-Tris(dihydrogen pyrophosphate)) Hexasodium Salt;  myo-Inositol Cyclic 1,2:3,4:5,6-Tris(P,P’-dihydrogen diphosphate) Hexasodium Salt; 
Molecular FormulaC6H6Na6O21P6
Molecular Weight737.88 g/mol
Structural Identifiers
SMILESC12C(C3C(C4C1OP(=O)(OP(=O)(O4)[O-])[O-])OP(=O)(OP(=O)(O3)[O-])[O-])OP(=O)(OP(=O)(O2)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C6H12O21P6.6Na/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5;;;;;;/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;;;/q;6*+1/p-6
InChIKeyDTOYSAZRROROSE-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ITPP Sodium Salt (CAS 23103-35-7): Synthetic Hemoglobin Allosteric Effector for Hypoxia Research


ITPP sodium salt (myo-Inositol trispyrophosphate hexasodium salt, CAS 23103-35-7) is a synthetic, membrane-permeant allosteric effector of hemoglobin . By binding to deoxyhemoglobin and reducing its oxygen-binding affinity, ITPP shifts the oxygen-hemoglobin dissociation curve rightward, thereby increasing tissue oxygen delivery without altering hemoglobin concentration or cardiac output [1]. This compound is characterized by a myo-inositol core bearing three pyrophosphate groups, conferring high aqueous solubility and enabling intravenous, intraperitoneal, or oral administration in preclinical models [2].

Why ITPP Sodium Salt Cannot Be Replaced by Generic Inositol Phosphates or Alternative Salt Forms


Substitution of ITPP sodium salt with structurally related inositol phosphates or alternative salt forms introduces significant variability in membrane permeability, pharmacokinetics, and oxygen-release efficacy [1]. Phytic acid (myo-inositol hexakisphosphate, IP6) is a potent hemoglobin allosteric effector but lacks membrane permeability due to its high charge density, requiring ex vivo RBC loading for any effect [2]. Conversely, the hexa-triethylamine salt of ITPP (CAS 851086-77-6) offers alternative solubility characteristics but lacks the extensive in vivo validation and clinical safety data established for the sodium salt . Even within the ITPP sodium salt class, procurement decisions hinge on documented purity (typically ≥95%) and batch-to-batch consistency in bioactivity, as low-purity preparations may contain residual synthetic intermediates or degradation products that confound experimental outcomes .

Quantitative Differentiation of ITPP Sodium Salt: Head-to-Head and Cross-Study Evidence


In Vivo P50 Shift: ITPP Sodium Salt vs. 2,3-BPG Baseline in Murine Models

ITPP sodium salt produces a dose-dependent increase in hemoglobin P50, the oxygen partial pressure at 50% saturation, a direct measure of oxygen release capacity. In contrast, the natural allosteric effector 2,3-BPG has a limited P50 shift capacity due to its physiological regulatory range and inability to be exogenously administered as an effective membrane-permeant agent [1]. The quantitative advantage of ITPP is established by a maximal P50 increase of 31% over baseline following intraperitoneal administration in mice [2].

Oxygen Affinity Allosteric Regulation Exercise Physiology

Exercise Capacity Enhancement: ITPP Sodium Salt Dose-Response vs. Placebo in Heart Failure Model

In a transgenic mouse model of severe heart failure (Gαq overexpression), ITPP sodium salt produced a significant dose-dependent increase in maximal exercise capacity. The high-dose group (0.06 mg i.p.) showed a 63±7% increase in running distance compared to placebo-treated failing mice (P=0.005) [1]. This functional outcome directly correlates with the P50 shift and demonstrates that ITPP's biochemical effect translates into a meaningful physiological improvement in a disease model characterized by impaired oxygen delivery [2].

Heart Failure Exercise Tolerance Oxygen Delivery

Clinical Safety and Tolerability: ITPP Sodium Salt Maximum Tolerated Dose in Phase Ib Oncology Trial

In a Phase Ib dose-escalation study involving 28 patients with advanced hepatopancreatobiliary malignancies, ITPP sodium salt demonstrated a maximum tolerated dose (MTD) of 12,390 mg/m² administered as an 8-hour intravenous infusion [1]. Treatment-related toxicities were predominantly mild hypercalcemia requiring little or no intervention, and no dose-limiting toxicities were observed at lower doses [2]. This clinical safety benchmark is absent for the hexa-triethylamine salt and other ITPP analogs, which have not advanced beyond preclinical evaluation .

Phase I Clinical Trial Safety Profile Dose Escalation

Bohr Effect Conservation: ITPP Sodium Salt Augments pH-Dependent Oxygen Release Without Pulmonary Interference

A critical concern for any synthetic hemoglobin allosteric modifier is whether it disrupts the physiological Bohr effect—the pH-dependent regulation of oxygen affinity that ensures efficient O₂ loading in the lungs and unloading in acidic tissues. In vitro studies with human red blood cells demonstrated that ITPP sodium salt (0–240 mM) does not abrogate the Bohr effect; rather, it augments P50 at normal pH (7.4) and acidic pH (6.8) while having no effect at alkaline pH (7.6) [1]. This pH-selectivity profile is a key differentiator from RSR13 (efaproxiral), a synthetic allosteric modifier that has been associated with altered Bohr effect dynamics and pulmonary gas exchange limitations in some experimental settings [2].

Bohr Effect pH-Dependent Oxygen Affinity Red Blood Cell Physiology

Analytical Detection: ITPP Sodium Salt Requires Specialized HILIC-MS Methodology Unlike Conventional Reversed-Phase Analytes

Due to its high polarity and strong hydrophilicity, ITPP sodium salt is not amenable to detection by standard reversed-phase liquid chromatography (RPLC). A validated HILIC-Orbitrap MS method achieved a lower limit of detection (LLOD) of 15 ng/mL for screening and 1 ng/mL for confirmation in human urine, with excellent linearity (R² > 0.99) [1]. This analytical profile contrasts with less polar small molecules that are readily detected by conventional RPLC-MS workflows. The requirement for specialized HILIC-based methods is a critical consideration for laboratories conducting pharmacokinetic, doping control, or forensic analyses of ITPP [2].

Doping Control LC-MS/MS Polar Analyte Detection

Tumor Oxygenation and Radiosensitization: ITPP Sodium Salt Enhances Tumor pO₂ Across Multiple Rodent Models

In preclinical oncology studies, ITPP sodium salt (2 g/kg daily for 2 days) enhanced tumor oxygenation in six different rodent tumor models, leading to tumor reoxygenation sustained for at least 4 days post-administration [1]. This oxygenation effect translates to radiosensitization: in a recent study, ITPP potentiated immune checkpoint blockade by unloading oxygen from hemoglobin within CT26 and 4T1 tumors, as verified by photoacoustic imaging (PAI) [2]. Unlike RSR13 (efaproxiral), which failed to demonstrate a significant survival benefit in Phase III clinical trials for brain metastases, ITPP sodium salt continues to show promise in combination with radiotherapy and immunotherapy due to its sustained reoxygenation profile [3].

Tumor Hypoxia Radiosensitization Oxygen Enhancement Ratio

Optimal Research and Industrial Application Scenarios for ITPP Sodium Salt


Preclinical Heart Failure and Exercise Physiology Studies

Use ITPP sodium salt to induce a dose-dependent rightward shift in the oxygen-hemoglobin dissociation curve (maximal P50 increase of 31%) [1]. This effect translates to a quantifiable increase in maximal exercise capacity (up to 63±7% in heart failure models) [2], enabling researchers to dissect the role of tissue oxygen delivery independent of cardiac output. Ideal for rodent models of heart failure, peripheral artery disease, and high-altitude physiology.

Tumor Hypoxia Modulation and Radiotherapy/Immunotherapy Combination Studies

Administer ITPP sodium salt (2 g/kg daily for 2 days) to achieve sustained tumor reoxygenation for ≥4 days across multiple syngeneic and xenograft models [1]. This transient oxygenation enhancement sensitizes tumors to radiation and improves the efficacy of immune checkpoint inhibitors, as validated by photoacoustic imaging of intratumoral oxygen saturation [2]. Suitable for preclinical oncology programs evaluating hypoxia-directed combination regimens.

Clinical Translational Research with Defined Safety and Pharmacokinetic Benchmarks

Leverage the established Phase Ib maximum tolerated dose (12,390 mg/m²) and favorable safety profile (mild hypercalcemia only) [1] to design follow-on clinical trials in oncology or cardiovascular indications. The availability of validated HILIC-MS analytical methods for urine and plasma quantification [2] supports robust pharmacokinetic and pharmacodynamic assessments in human subjects.

Analytical Method Development and Doping Control Compliance Testing

Employ ITPP sodium salt as a reference standard for developing and validating HILIC-MS methods for polar analyte detection in biological matrices. The compound's poor retention on conventional reversed-phase columns [1] makes it an ideal probe for optimizing hydrophilic interaction chromatography workflows, with established LLODs of 15 ng/mL (screening) and 1 ng/mL (confirmation) in urine [2]. Essential for anti-doping laboratories and forensic toxicology units.

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